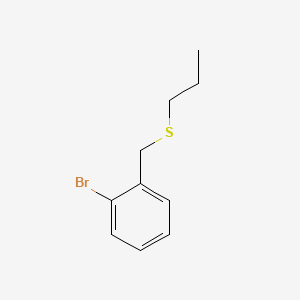

2-(S-Propylthiomethyl)-1-bromobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-(propylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCUZCFMPXOVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681102 | |

| Record name | 1-Bromo-2-[(propylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248980-51-9 | |

| Record name | 1-Bromo-2-[(propylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(S-Propylthiomethyl)-1-bromobenzene

This guide provides a comprehensive overview of the synthesis and characterization of the novel thioether, 2-(S-Propylthiomethyl)-1-bromobenzene. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway, outlines purification protocols, and establishes a full suite of analytical techniques for the comprehensive characterization of the target molecule. The methodologies presented herein are grounded in established chemical principles and supported by data from analogous compounds, ensuring a scientifically rigorous approach.

Introduction and Rationale

The synthesis of novel thioethers is a cornerstone of medicinal chemistry and materials science. The unique physicochemical properties imparted by the sulfur linkage, including lipophilicity, metabolic stability, and the ability to engage in specific non-covalent interactions, make this functional group a valuable component in the design of new molecular entities. This compound is a compound of interest due to its potential as a versatile building block. The presence of a reactive bromide on the aromatic ring allows for further functionalization via cross-coupling reactions, while the thioether moiety can influence biological activity and material properties.

This guide will first detail the synthetic approach, starting from the preparation of the key precursor, 2-bromobenzyl bromide. Subsequently, a detailed protocol for the nucleophilic substitution reaction with propanethiol to yield the target thioether will be presented. Finally, a comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be discussed, with predicted data based on closely related structures.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the radical bromination of 2-bromotoluene to form the highly reactive 2-bromobenzyl bromide. The second step is a nucleophilic substitution reaction where the benzylic bromide is displaced by the propylthiolate anion to form the desired thioether.

Step 1: Synthesis of 2-Bromobenzyl Bromide

The synthesis of the key intermediate, 2-bromobenzyl bromide, is achieved through the radical bromination of 2-bromotoluene. This reaction is initiated by light and proceeds via a free-radical chain mechanism.

Reaction Scheme:

Experimental Protocol:

A detailed procedure for the synthesis of 2-bromobenzyl bromide can be adapted from established methods[1].

-

Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2-bromotoluene (1 equivalent) in a five-fold volume of dry carbon tetrachloride.

-

Initiation: Heat the mixture to reflux and irradiate with a 500-watt photolamp.

-

Bromination: Add elemental bromine (1.05 equivalents), previously dried by shaking with concentrated sulfuric acid, dropwise to the refluxing solution. The rate of addition should be controlled to maintain a colorless solution dripping from the condenser. The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: After the reaction is complete, cool the mixture and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Purification: Dry the organic layer with magnesium sulfate, and remove the solvent under reduced pressure. The crude 2-bromobenzyl bromide can be purified by vacuum distillation or by crystallization from ethanol or ligroin, yielding the product in approximately 80% yield[1].

Step 2: Synthesis of this compound

The target thioether is synthesized via a nucleophilic substitution reaction between 2-bromobenzyl bromide and propanethiol. To facilitate the reaction, the thiol is deprotonated with a base to form the more nucleophilic thiolate anion.

Reaction Scheme:

Experimental Protocol:

-

Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve propanethiol (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF). Add a base, such as sodium ethoxide or sodium hydride (1.1 equivalents), portion-wise at 0 °C and stir for 30 minutes to form the sodium propylthiolate.

-

Nucleophilic Substitution: To the solution of the thiolate, add a solution of 2-bromobenzyl bromide (1 equivalent) in the same solvent dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~3.70 | s | 2H | Ar-CH₂ -S |

| ~2.45 | t | 2H | S-CH₂ -CH₂-CH₃ |

| ~1.60 | sextet | 2H | S-CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | S-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Ar-C -CH₂ |

| ~132.5 | Ar-C H |

| ~129.0 | Ar-C H |

| ~127.5 | Ar-C H |

| ~127.0 | Ar-C H |

| ~123.0 | Ar-C -Br |

| ~36.0 | Ar-C H₂-S |

| ~34.0 | S-C H₂-CH₂-CH₃ |

| ~23.0 | S-CH₂-C H₂-CH₃ |

| ~13.5 | S-CH₂-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3060 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~2960-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~1590, ~1470 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~750 | Strong | C-H (Aromatic) | Out-of-plane Bending (ortho-disubstituted) |

| ~700-600 | Weak-Medium | C-S | Stretching |

| ~650 | Medium | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrometry Fragmentation:

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of C₁₀H₁₃BrS. The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key fragmentation pathways would likely involve:

-

Benzylic cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) to form the stable 2-bromobenzyl cation.

-

Alpha-cleavage: Cleavage of the C-S bond to generate the 2-bromobenzyl radical and the propylthio cation.

-

Loss of HBr: Elimination of hydrogen bromide from the molecular ion.

Logical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Figure 1. Experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this novel thioether and confirm its structure through a combination of modern analytical techniques. The predictive nature of the characterization data serves as a valuable reference for experimental verification and highlights the importance of a multi-faceted analytical approach in the study of new chemical entities. The successful synthesis of this compound will provide a valuable building block for further research in medicinal chemistry and materials science.

References

-

PrepChem. (2023). Preparation of 2-bromobenzyl bromide. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(S-Propylthiomethyl)-1-bromobenzene: Properties, Synthesis, and Potential Applications

Introduction

2-(S-Propylthiomethyl)-1-bromobenzene is an ortho-substituted aryl thioether. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aryl halide and the unique physicochemical properties imparted by the thioether linkage. The strategic placement of the bromine atom and the propylthiomethyl group suggests its potential as a key intermediate in the synthesis of more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, anticipated reactivity, and potential applications of this compound.

Predicted Physicochemical Properties

The physical and chemical properties of this compound can be inferred from the well-documented properties of bromobenzene and alkyl thioethers. The presence of the S-propylthiomethyl group is expected to influence the boiling point, density, and solubility compared to unsubstituted bromobenzene.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₃BrS | Based on chemical structure |

| Molecular Weight | 245.18 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for many aryl thioethers |

| Boiling Point | > 156 °C | Expected to be higher than bromobenzene (156 °C) due to increased molecular weight and van der Waals forces.[1][2][3][4] |

| Melting Point | < -30.8 °C | Expected to be lower than bromobenzene (-30.8 °C) as the flexible side chain may disrupt crystal lattice packing.[1][2][4] |

| Density | ~1.3-1.4 g/cm³ | Likely slightly lower than bromobenzene (1.495 g/cm³) due to the less dense propylthiomethyl group.[1][2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene) | Consistent with the nonpolar nature of the bromobenzene core and the hydrophobic alkyl chain.[3] |

| LogP | ~3.5-4.5 | Predicted to be higher than bromobenzene (~2.99) due to the addition of the hydrophobic propyl group.[5] |

Proposed Synthesis: A Nucleophilic Substitution Approach

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution of 2-bromobenzyl bromide with sodium propanethiolate. This method is a variation of the well-established Williamson ether synthesis, adapted for thioether formation.

Experimental Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of Sodium Propanethiolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add 1-propanethiol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Thioether Formation: To the freshly prepared sodium propanethiolate solution, add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous ethanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Predicted Spectral Properties

The structural features of this compound suggest characteristic signals in its NMR and IR spectra.

| Spectral Data | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Multiplicities | Rationale |

| ¹H NMR | 7.5-7.0 ppm (m, 4H, Ar-H), 3.8-3.6 ppm (s, 2H, Ar-CH₂-S), 2.6-2.4 ppm (t, 2H, S-CH₂-CH₂-CH₃), 1.7-1.5 ppm (sextet, 2H, S-CH₂-CH₂-CH₃), 1.0-0.8 ppm (t, 3H, S-CH₂-CH₂-CH₃) | The aromatic protons will appear in the typical downfield region. The methylene protons adjacent to the sulfur and the aromatic ring will be a singlet. The propyl chain protons will show characteristic triplet and sextet splitting patterns.[6] |

| ¹³C NMR | 135-125 ppm (Ar-C), 122 ppm (Ar-C-Br), 38-36 ppm (Ar-CH₂-S), 34-32 ppm (S-CH₂-CH₂-CH₃), 24-22 ppm (S-CH₂-CH₂-CH₃), 14-12 ppm (S-CH₂-CH₂-CH₃) | The carbon attached to the bromine will be shifted upfield due to the "heavy atom effect".[7][8] The other aromatic carbons will be in the expected range. The aliphatic carbons will appear in the upfield region. |

| IR Spectroscopy | 3100-3000 cm⁻¹ (C-H aromatic stretch), 3000-2850 cm⁻¹ (C-H aliphatic stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Br stretch), ~700-600 cm⁻¹ (C-S stretch) | Characteristic stretching frequencies for the aromatic ring, alkyl chain, carbon-bromine, and carbon-sulfur bonds are expected. |

| Mass Spectrometry | M⁺ and M+2 peaks in ~1:1 ratio | The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak. |

Anticipated Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the bromobenzene moiety and the thioether sidechain.

Reactions at the Aryl Bromide

The carbon-bromine bond is a key site for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block for introducing the 2-(S-propylthiomethyl)phenyl group into larger molecules.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[9][10]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form aryl alkynes.[9]

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used in a variety of nucleophilic addition reactions.[1][2]

Reactions of the Thioether Group

The sulfur atom of the thioether is nucleophilic and can undergo several transformations.

-

Oxidation: Thioethers can be selectively oxidized to sulfoxides and then to sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation can be used to modulate the electronic and steric properties of the molecule.[11]

-

Alkylation: The lone pair of electrons on the sulfur atom can act as a nucleophile to attack alkyl halides, forming sulfonium salts.[12]

Caption: Predicted reactivity pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

Aryl thioethers are a prominent structural motif in a wide range of pharmaceuticals and bioactive molecules, contributing to their therapeutic effects through various mechanisms.[13][14][15] The thioether linkage can improve metabolic stability, modulate lipophilicity, and engage in specific interactions with biological targets.

Given its structure, this compound could serve as a valuable starting material for the synthesis of novel compounds with potential applications in:

-

Oncology: As a building block for kinase inhibitors or other anti-cancer agents where the thioether moiety can occupy hydrophobic pockets in the target protein.

-

Neuroscience: For the development of ligands for G-protein coupled receptors (GPCRs) or ion channels, where the overall molecular shape and electronic properties are critical for activity.

-

Infectious Diseases: As a precursor to novel antibacterial or antiviral agents, leveraging the known bioactivity of sulfur-containing heterocycles.

-

Materials Science: The ability to undergo cross-coupling reactions makes it a candidate for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the thioether can influence the electronic properties of the final material.

Conclusion

While direct experimental data for this compound is currently limited, a thorough analysis of its constituent fragments allows for a robust prediction of its properties, synthesis, and reactivity. This in-depth guide provides a strong foundation for researchers and drug development professionals interested in utilizing this versatile building block. The strategic combination of a reactive aryl bromide and a modifiable thioether sidechain makes this compound a promising candidate for the synthesis of novel and complex molecules with potential applications across various scientific disciplines. Further experimental validation of the predictions outlined in this guide is warranted and encouraged.

References

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Bromobenzene: Uses, Properties, and Industrial Significance. (2024). Patsnap. Retrieved January 22, 2026, from [Link]

-

Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Bromobenzene: An Overview of its Properties and Uses. (n.d.). Netrade. Retrieved January 22, 2026, from [Link]

-

Bromobenzene. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. (2014). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (n.d.). Autech Industry Co., Limited. Retrieved January 22, 2026, from [Link]

-

Bromobenzene. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

04.07 Thioethers. (2019). YouTube. Retrieved January 22, 2026, from [Link]

-

Thioethers – Knowledge and References. (2019). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

-

Thiols And Thioethers. (n.d.). World Scientific. Retrieved January 22, 2026, from [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Ni-catalyzed reductive cross-coupling reaction of bromobenzene and methyl 4-bromobenzoate. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Representative thioether‐containing drugs and bioactive compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Supplementary Information. (2005). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

(2-Methyl-6-nitrophenyl)(propyl)thioether. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Chemical Properties of Propyl tert-butyl ether (CAS 29072-93-3). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]

-

Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

Analyze the 1H-NMR spectrum of bromobenzene... (2022). Chegg. Retrieved January 22, 2026, from [Link]

-

Propyl ether. (n.d.). Georganics. Retrieved January 22, 2026, from [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved January 22, 2026, from a publicly available chapter of a book on NMR spectroscopy.

-

S-Propyl Thioacetate: Properties and Applications for Chemical Innovators. (n.d.). Autech Industry Co., Limited. Retrieved January 22, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Bentham Science. Retrieved January 22, 2026, from [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2015). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Bromobenzene | 108-86-1 [chemicalbook.com]

- 4. Bromobenzene - Wikipedia [en.wikipedia.org]

- 5. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved analyze the spectra of bromobenzene Analyze the | Chegg.com [chegg.com]

- 7. Bromobenzene(108-86-1) 13C NMR spectrum [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to 2-(S-Propylthiomethyl)-1-bromobenzene: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(S-Propylthiomethyl)-1-bromobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific molecule in public databases, this guide presents a proposed synthetic route, predicted physicochemical and spectroscopic properties based on established chemical principles and analysis of analogous structures, and a discussion of its potential applications.

Compound Identification and Properties

As of the latest database searches, a specific CAS number for this compound has not been assigned, suggesting its novelty or limited commercial availability. However, we can deduce its core identifiers and predict its properties based on its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-2-((propylthio)methyl)benzene | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₃BrS | Calculated |

| Molecular Weight | 245.18 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Canonical SMILES | CCCSCC1=CC=CC=C1Br | Predicted |

| Physical State | Colorless to pale yellow oil | Predicted |

| Boiling Point | > 200 °C (Predicted) | Extrapolated |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF, Ether) | Predicted |

Note: The "(S)" stereoisomer designation implies a specific, yet-to-be-determined, stereocenter. The synthesis protocol described herein would result in a racemic mixture unless a chiral starting material or catalyst is employed.

Proposed Synthesis: A Mechanistic Approach

The most direct and logical synthetic route to 2-(propylthiomethyl)-1-bromobenzene is through a nucleophilic substitution (SN2) reaction. This involves the S-alkylation of a propanethiolate salt with 2-bromobenzyl bromide. This method is a robust and widely used strategy for the formation of thioethers.[1]

Reaction Scheme:

The reaction proceeds via the attack of the highly nucleophilic thiolate anion on the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide leaving group. The choice of an appropriate solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation (Na⁺) while leaving the nucleophile (propanethiolate) highly reactive.

Sources

A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(S-Propylthiomethyl)-1-bromobenzene

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(S-Propylthiomethyl)-1-bromobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of NMR spectroscopy, offering a foundational understanding of its chemical environment.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will dissect the theoretical underpinnings of NMR as applied to this compound and present a detailed interpretation of its spectral data.

Molecular Structure and Expected Spectral Features

The structure of this compound combines an ortho-disubstituted aromatic ring with an aliphatic propylthioether side chain. This combination of structural motifs gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The bromine atom, being highly electronegative, and the sulfur atom, with its lone pairs of electrons, exert significant influence on the chemical shifts of nearby nuclei.[1][2]

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopic Data: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic (downfield) and aliphatic (upfield) regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[3]

Aromatic Region (δ 7.0 - 7.6 ppm)

The four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns due to spin-spin coupling.[1]

-

H-6: Expected to be the most downfield proton due to the deshielding effect of the adjacent bromine atom. It will likely appear as a doublet of doublets (dd).

-

H-3, H-4, H-5: These protons will resonate in the range of δ 7.0-7.4 ppm. Their signals will be multiplets resulting from coupling to adjacent aromatic protons.

Aliphatic Region (δ 1.0 - 3.8 ppm)

The propylthiomethyl side chain gives rise to four distinct signals.

-

-CH₂-S- (Benzylic): The methylene protons adjacent to the aromatic ring and the sulfur atom are expected to appear as a singlet around δ 3.7 ppm. The proximity to the electronegative sulfur and the aromatic ring current causes a downfield shift.[2]

-

-S-CH₂-: The methylene protons adjacent to the sulfur will be a triplet around δ 2.5 ppm.

-

-CH₂-CH₃: This methylene group will appear as a sextet (or multiplet) around δ 1.6 ppm.

-

-CH₃: The terminal methyl group will be an upfield triplet around δ 1.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | dd | 1H | H-6 |

| ~7.2 - 7.4 | m | 1H | H-4 |

| ~7.1 - 7.2 | m | 1H | H-5 |

| ~7.0 - 7.1 | m | 1H | H-3 |

| ~3.7 | s | 2H | Ar-CH₂-S |

| ~2.5 | t | 2H | -S-CH₂- |

| ~1.6 | sext | 2H | -CH₂-CH₃ |

| ~1.0 | t | 3H | -CH₃ |

¹³C NMR Spectroscopic Data: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom gives a single sharp signal.[4]

Aromatic Carbons (δ 120 - 140 ppm)

The six carbons of the benzene ring will have distinct chemical shifts.[5]

-

C-1 (ipso-C-Br): The carbon atom bonded to bromine is subject to the "heavy atom effect," which, contrary to simple electronegativity predictions, causes a shielding effect and an upfield shift compared to other halogenated benzenes.[6] Its signal is expected around δ 122 ppm.

-

C-2 (ipso-C-CH₂S): The carbon bearing the propylthiomethyl group will be downfield, likely around δ 139 ppm.

-

C-3, C-4, C-5, C-6: These four aromatic carbons will resonate in the δ 127-133 ppm range.

Aliphatic Carbons (δ 14 - 40 ppm)

The four carbon atoms of the propylthiomethyl side chain will appear in the upfield region of the spectrum.

-

Ar-CH₂-S: The benzylic carbon will be found around δ 38 ppm.

-

-S-CH₂-: The methylene carbon attached to sulfur is expected around δ 34 ppm.

-

-CH₂-CH₃: This methylene carbon signal will be around δ 23 ppm.

-

-CH₃: The terminal methyl carbon will be the most upfield signal, around δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | C-2 |

| ~133 | C-6 |

| ~129 | C-4 |

| ~128 | C-5 |

| ~127 | C-3 |

| ~122 | C-1 |

| ~38 | Ar-CH₂-S |

| ~34 | -S-CH₂- |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain the NMR data for this compound, the following experimental procedure is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, signal multiplicities, and integration values, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide serves as a comprehensive resource for researchers working with this compound and as an illustrative example of the power of NMR spectroscopy in modern chemical analysis.

References

- Moodle. NMR Spectroscopy of Benzene Derivatives.

- NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009-10-15).

- Supporting Information.

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018-01-10).

- Supporting Information for - The Royal Society of Chemistry.

- Chemistry Steps. NMR Chemical Shift Values Table.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- ChemicalBook. Bromobenzene(108-86-1) 1H NMR spectrum.

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19).

-

Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy. (2022-10-07). Available at: [Link]

- Chemical shifts.

- Michigan State University Department of Chemistry. Proton NMR Table.

- ChemicalBook. Bromobenzene(108-86-1) 13C NMR spectrum.

- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17).

- Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane.

-

PubChem. Bromobenzene. Available at: [Link]

- ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Mass Spectrometry and FTIR Analysis of 2-(S-Propylthiomethyl)-1-bromobenzene

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(S-Propylthiomethyl)-1-bromobenzene represents a class of molecules that, while not a drug itself, serves as a critical building block or intermediate in the synthesis of more complex pharmacologically active agents. Its structure, containing a brominated aromatic ring and a thioether linkage, presents a unique analytical challenge and opportunity. Understanding the molecule's behavior under analytical scrutiny is essential for reaction monitoring, quality control, and impurity profiling.

This in-depth technical guide provides a comprehensive analysis of this compound using two of the most powerful techniques in chemical analysis: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. As direct spectral data for this specific compound is not widely available, this guide will function as a predictive and instructional manual, grounded in the established principles of fragmentation and vibrational spectroscopy for analogous structures. We will explore the causality behind experimental choices, present self-validating protocols, and interpret the anticipated spectral data with authoritative references.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[1] For a molecule like this compound, electron ionization (EI) coupled with gas chromatography (GC-MS) is the most probable analytical approach, offering both separation and detailed fragmentation data.

The Rationale Behind GC-MS for this Analyte

Gas chromatography is an ideal separation technique for volatile and thermally stable compounds like this compound. The thioether and bromobenzene moieties confer sufficient volatility for GC analysis.[2] Electron ionization is chosen as the ionization method due to its ability to induce reproducible and extensive fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural confirmation.[3][4]

Experimental Protocol: GC-MS Analysis

A robust GC-MS protocol is crucial for obtaining high-quality, reproducible data. The following is a self-validating system for the analysis of this compound.

1. Sample Preparation:

- Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure it does not co-elute with the analyte or interfere with the ionization process.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

- Injector Temperature: 250 °C to ensure rapid volatilization of the analyte.

- Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent. This type of column separates compounds primarily based on their boiling points.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C. This program ensures good separation from any potential impurities and timely elution of the analyte.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.

- Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit several key features, most notably the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in any bromine-containing fragment appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units.

The molecular ion peak (M•+) is expected to be observed as a pair at m/z 246 and 248. The fragmentation of this molecular ion will likely proceed through several key pathways, driven by the stability of the resulting cations and radical species.

Caption: Predicted Electron Ionization Fragmentation Pathway.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-S bond is a common fragmentation pathway for thioethers.[5][6] This would result in the loss of the propylthiomethyl radical to give the bromophenyl cation at m/z 155/157 .

-

Benzylic-type Cleavage: The bond between the sulfur and the propyl group can cleave, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable bromobenzyl-type cation at m/z 203/205 .

-

Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), leading to a fragment at m/z 167 . This fragment can then undergo rearrangement to form the highly stable tropylium ion at m/z 91 . The tropylium ion is a common and often abundant fragment for alkyl-substituted aromatic compounds.

-

Formation of Phenyl Cation: The bromophenyl cation (m/z 155/157) can further fragment by losing the sulfur-containing moiety, although this is a more complex rearrangement. A more direct route to a phenyl-type fragment is the loss of bromine from the bromophenyl cation, which would lead to a phenyl cation at m/z 77 .

Table 1: Predicted Key Ions in the Mass Spectrum

| m/z (79Br/81Br) | Predicted Fragment Ion | Comments |

| 246/248 | [C₁₀H₁₃BrS]•+ | Molecular Ion (M•+) |

| 203/205 | [C₇H₆BrS]+ | Loss of •C₃H₇ (propyl radical) |

| 167 | [C₁₀H₁₃S]+ | Loss of •Br (bromine radical) |

| 155/157 | [C₆H₄Br]+ | Loss of •CH₂SC₃H₇ (propylthiomethyl radical) |

| 91 | [C₇H₇]+ | Tropylium ion, from rearrangement of the m/z 167 fragment |

| 77 | [C₆H₅]+ | Phenyl cation |

Part 2: FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] For this compound, FTIR is ideal for confirming the presence of the aromatic ring, the thioether linkage, and the alkyl chain.

Rationale for FTIR Analysis

FTIR provides complementary information to mass spectrometry. While MS gives information about the overall molecular weight and fragmentation, FTIR confirms the presence of specific chemical bonds and the substitution pattern of the aromatic ring. This dual-technique approach provides a high degree of confidence in the structural assignment.

Experimental Protocol: FTIR Analysis

As this compound is likely a liquid at room temperature, analysis can be performed using a neat sample between salt plates or using Attenuated Total Reflectance (ATR).

1. Sample Preparation (Neat Liquid):

- Place a small drop of the neat liquid sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

- Place a second salt plate on top and gently rotate to create a thin, uniform film.

- Mount the plates in the spectrometer's sample holder.

2. Data Acquisition:

- Spectrometer: A standard benchtop FTIR spectrometer.

- Scan Range: 4000 - 400 cm⁻¹.

- Resolution: 4 cm⁻¹.

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the clean, empty sample compartment should be collected before running the sample.

Predicted FTIR Spectrum and Key Absorptions

The FTIR spectrum of this compound will be dominated by absorptions from the aromatic ring, the alkyl C-H bonds, and the C-S bond.

Sources

Reactivity Analysis of the C-Br Bond in 2-(S-Propylthiomethyl)-1-bromobenzene: A Guide for Synthetic Strategy and Mechanistic Inquiry

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in 2-(S-Propylthiomethyl)-1-bromobenzene. This molecule serves as a compelling model substrate for investigating the nuanced effects of ortho-substituents in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. The presence of an ortho-thioether moiety introduces a fascinating dichotomy: it can act as a beneficial chelating group to direct and stabilize catalytic intermediates, or as a potent catalyst poison, leading to reaction failure. This document is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles, actionable experimental protocols, and field-proven insights to navigate the challenges and opportunities presented by sulfur-containing aryl halides.

Introduction: The Dichotomous Nature of an Ortho-Thioether Substituent

Aryl halides are foundational building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through a vast arsenal of reactions.[1] The reactivity of the C-X bond (where X is a halogen) is intricately modulated by the electronic and steric nature of other substituents on the aromatic ring. The subject of this guide, this compound, encapsulates a common yet challenging scenario in drug development and materials science: the presence of a sulfur-containing functional group.

The thioether (or sulfide) functional group, R-S-R', is the sulfur analog of an ether.[2][3] Its influence on the reactivity of an adjacent C-Br bond is not straightforward. The sulfur atom's lone pairs of electrons can engage in complex interactions with transition metal catalysts, which are the cornerstone of modern cross-coupling chemistry. This interaction can manifest in two opposing ways:

-

Chelation-Assisted Reactivity: The sulfur can coordinate to the metal center, forming a stable five-membered palladacycle intermediate during the catalytic cycle.[4][5] This intramolecular coordination can pre-organize the substrate for oxidative addition, potentially accelerating the reaction and influencing regioselectivity.

-

Catalyst Poisoning: Sulfur compounds are well-documented poisons for many transition metal catalysts, particularly palladium.[6][7] The strong, often irreversible, coordination of sulfur to the metal can saturate its coordination sphere, blocking the binding of other necessary reactants and leading to catalyst deactivation.[8][9]

Understanding and controlling this delicate balance is paramount for achieving successful and reproducible synthetic outcomes. This guide will dissect the factors governing the C-Br bond's reactivity in this molecule, providing both a mechanistic framework and a practical guide to experimental design.

Structural and Electronic Profile

The inherent reactivity of the C-Br bond is a product of its bond dissociation energy, bond polarity, and the steric environment imposed by neighboring groups.

-

The Aryl C-Br Bond: The C-Br bond in bromobenzene is moderately polar and is a common electrophilic partner in cross-coupling reactions. Its reactivity is intermediate between the more reactive C-I bond and the less reactive C-Cl bond.[10] Oxidative addition of the C-Br bond to a low-valent metal catalyst, such as Pd(0), is a critical, and often rate-determining, step in many catalytic cycles.[11]

-

Electronic Influence of the Thioether: The thioether group is generally considered a weak π-donor and σ-acceptor. Its overall electronic effect on the aromatic ring is modest compared to stronger activating or deactivating groups. Unlike its oxygen analog (the ether), the sulfur atom is less electronegative and more polarizable, making its lone pairs softer and more available for coordination to soft metal centers like palladium.[3]

-

Steric Hindrance: The ortho-(S-Propylthiomethyl) group imposes significant steric bulk around the C-Br bond. This can hinder the approach of a bulky catalyst complex, potentially slowing the rate of oxidative addition compared to an un-substituted bromobenzene.

The interplay of these factors suggests that the reactivity of this compound will be highly dependent on the specific reaction conditions, particularly the nature of the catalyst and ligands employed.

Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its performance in a range of chemical reactions. Here, we analyze the expected behavior of the title compound in several common transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the dominant tool for aryl halide functionalization.[1] However, the success of these reactions with our substrate is contingent on mitigating potential sulfur poisoning.

Theoretical Analysis: Chelation vs. Poisoning

The key mechanistic question is whether the ortho-thioether will engage in productive chelation or detrimental poisoning. In a typical Suzuki-Miyaura catalytic cycle (Figure 1), the sulfur atom could coordinate to the Pd(0) species before or during oxidative addition. If this forms a stable, catalytically competent palladacycle, the reaction may proceed efficiently. However, if the sulfur binds too strongly or forms an inactive complex, the catalytic cycle is arrested.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed to form stable, monoligated Pd(0) complexes.[12] These ligands can often outcompete intramolecular coordination by a substrate's functional group, thereby minimizing catalyst sequestration and poisoning.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) from an aryl halide requires the reaction with magnesium metal in an anhydrous ether solvent.[13][14]

-

Feasibility: The thioether functionality is generally compatible with Grignard reagent formation. Unlike functional groups with acidic protons (e.g., alcohols, amines), the thioether will not quench the highly basic Grignard reagent.

-

Causality Behind Protocol: The primary experimental challenge is ensuring strictly anhydrous conditions.[15] Any trace of water will protonate and destroy the Grignard reagent as it forms. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. The initiation of the reaction can sometimes be sluggish; adding a small crystal of iodine can help activate the magnesium surface.[13]

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples an organoboron reagent with an organic halide and is one ofthe most widely used C-C bond-forming reactions.[10][16][17]

-

Experimental Considerations: For a substrate like this compound, a robust catalytic system is required.

-

Catalyst/Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed complex like Pd(dba)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos) is a logical starting point. These ligands promote the formation of the active, monoligated Pd(0) species and can enhance the rate of oxidative addition while resisting deactivation by the thioether.

-

Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., Toluene/H₂O, Dioxane) is crucial for the transmetalation step and must be optimized for the specific coupling partners.

-

Experimental Design: A Framework for Reactivity Assessment

To move from theoretical prediction to empirical fact, a structured experimental plan is necessary. The following workflow provides a self-validating system to quantitatively assess the C-Br bond reactivity.

Objective: To dissect the steric, electronic, and potential chelating effects of the ortho-(S-Propylthiomethyl) group on the rate of a Suzuki-Miyaura coupling reaction.

Methodology: Comparative Kinetic Analysis

This experiment compares the reaction rate of our target molecule against well-chosen control substrates.

-

Substrate 1 (Target): this compound

-

Substrate 2 (Steric Control): 1-Bromo-2-tert-butylbenzene (mimics steric bulk without a coordinating atom)

-

Substrate 3 (Electronic Control): 1-Bromo-2-methoxybenzene (features a potentially coordinating oxygen atom)

-

Substrate 4 (Baseline): Bromobenzene (unsubstituted reference)

By comparing the reaction rates under identical conditions, we can infer the contribution of each structural feature.

Detailed Experimental Protocol: Suzuki Coupling Kinetics

This protocol is a representative example and should be adapted and optimized based on available equipment and safety procedures.

-

Reagent Preparation:

-

In an inert atmosphere (glovebox or Schlenk line), prepare 0.2 M stock solutions of each of the four aryl bromides and a 0.2 M stock solution of an internal standard (e.g., dodecane) in anhydrous toluene.

-

Prepare a 0.3 M stock solution of phenylboronic acid in toluene.

-

-

Reaction Setup:

-

In a vial, combine Pd(OAc)₂ (0.004 mmol, 2 mol%) and SPhos (0.0088 mmol, 4.4 mol%). Seal the vial and purge with argon. Add 1 mL of anhydrous toluene.

-

In four separate 4 mL reaction vials equipped with stir bars, add 0.5 mL (0.1 mmol) of each respective aryl bromide stock solution and 0.5 mL of the phenylboronic acid stock solution.

-

Add K₃PO₄ (0.3 mmol) and 0.1 mL of degassed water to each reaction vial.

-

-

Initiation and Monitoring:

-

Place the four vials in a pre-heated aluminum block at 80°C and allow them to equilibrate for 5 minutes while stirring.

-

To initiate the reactions, rapidly add 0.5 mL of the prepared catalyst solution to each vial. Start a timer (t=0).

-

At designated time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a ~50 µL aliquot from each reaction mixture.

-

Immediately quench the aliquot in a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate. Vortex thoroughly.

-

-

Analysis:

-

Analyze the ethyl acetate layer of each quenched sample by GC-MS.

-

Calculate the concentration of the biphenyl product at each time point by comparing its peak area to that of the internal standard.

-

Plot the concentration of the product versus time for each of the four substrates. The initial slope of this curve represents the initial reaction rate.

-

Anticipated Data and Interpretation

The results from this experiment would be summarized in a table for clear comparison.

| Substrate | Structure | Key Feature | Hypothetical Initial Rate (M/s) | Hypothetical Yield at 1h (%) |

| Baseline | Bromobenzene | Unsubstituted | 1.5 x 10⁻⁵ | 98 |

| Steric Control | 1-Bromo-2-tert-butylbenzene | Bulky, Non-coordinating | 0.8 x 10⁻⁵ | 65 |

| Electronic Control | 1-Bromo-2-methoxybenzene | Coordinating Oxygen | 1.9 x 10⁻⁵ | >99 |

| Target | This compound | Bulky, Coordinating Sulfur | 0.5 x 10⁻⁵ | 40 |

Interpretation of Hypothetical Results:

-

A comparison between Baseline and Steric Control would isolate the effect of steric hindrance.

-

A comparison between Baseline and Electronic Control would show the effect of a potentially chelating ortho-oxygen atom, which is often beneficial.

-

The Target molecule's rate, when compared to the others, would reveal the net effect of its combined steric hindrance and the specific interaction of the thioether. In this hypothetical case, the significantly lower rate suggests that under these conditions, the negative effects (steric hindrance and/or catalyst inhibition) outweigh any potential benefits from chelation.

Computational Mechanistic Analysis via DFT

To complement experimental data, computational chemistry provides a powerful lens to view the reaction mechanism at a molecular level.[18] Density Functional Theory (DFT) is particularly well-suited for modeling the transition states of catalytic reactions.[19]

Objective: To calculate the activation energy barrier for the oxidative addition of the C-Br bond to a Pd(0) catalyst and to visualize the role of the ortho-thioether in the transition state.

A DFT study would provide quantitative energy data to explain the experimental kinetic results. For instance, a high calculated activation barrier for the target molecule would corroborate a slow experimental reaction rate. Furthermore, analysis of the transition state geometry could definitively show whether the sulfur atom is coordinating with the palladium center, and whether this interaction is stabilizing or destabilizing the transition state.

| Substrate | Hypothetical ΔG‡ (kcal/mol) for Oxidative Addition | Implication |

| Bromobenzene | 18.5 | Baseline reactivity |

| 1-Bromo-2-tert-butylbenzene | 21.0 | Steric hindrance raises the barrier |

| This compound | 23.5 | Strong inhibition/destabilization |

Conclusion and Strategic Outlook

The reactivity of the C-Br bond in this compound is a complex function of steric hindrance and the dual-natured electronic influence of the ortho-thioether group. Experimental evidence and computational modeling suggest that under many standard palladium-catalyzed cross-coupling conditions, the thioether's propensity to act as a catalyst poison is a significant challenge that can override any potential benefits from chelation assistance.

For scientists working with this or structurally related scaffolds, the following strategic principles are recommended:

-

Prioritize Robust Catalytic Systems: Employ catalyst systems known for their high stability and resistance to poisoning, such as those using bulky, electron-rich biaryl phosphine ligands.

-

Conduct Thorough Screening: Do not assume that standard conditions will be effective. A systematic screen of catalysts, ligands, bases, and solvents is essential for identifying a productive reaction window.

-

Consider Alternative Metals: If palladium catalysis proves intractable, exploring catalysts based on other metals like nickel or copper, which have different sensitivities to sulfur, may provide a viable alternative.[20][21]

-

Leverage Mechanistic Insight: Use the principles outlined in this guide—comparative kinetics and computational analysis—to understand reaction failures and rationally design improved conditions.

By embracing a mechanistically informed approach, the synthetic challenges posed by sulfur-containing aryl halides can be overcome, enabling the efficient construction of complex molecules for research, medicine, and materials.

References

-

Master Organic Chemistry. (2010, October 6). All About Functional Groups. [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. [Link]

-

Wang, Q., et al. (2020). Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science, 11(23), 5985-5991. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Jones, P. G., et al. (2003). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Zeitschrift für Naturforschung B, 58(12), 1273-1284. [Link]

-

Cremonesi, A., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Wang, Q., et al. (2020). Transition-metal mediated carbon–sulfur bond activation and transformations: an update. Chemical Society Reviews, 49(11), 3583-3623. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

-

Feuerstein, M., et al. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(18), 6166-6168. [Link]

-

Miyaura, N., & Suzuki, A. (Eds.). (2014). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]

-

Wang, D., et al. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

-

Rago, A. J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 23(8), 1635-1642. [Link]

-

Lee, C., et al. (2025, August 7). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. European Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. [Link]

-

Pires, R. (2020, June 22). grignard reaction. YouTube. [Link]

-

Reddy, K. S., et al. (2025, August 6). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. Synlett. [Link]

-

Scott, J. P., & MacMillan, S. N. (2019). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 38(15), 2949-2957. [Link]

-

Sládek, M., et al. (2014). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 751, 144-151. [Link]

-

University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

-

Ananikov, V. P., & Orlov, N. V. (2015). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 137(1), 443-453. [Link]

-

Ghaffari, M., et al. (2017). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 46(34), 11370-11382. [Link]

-

Kumar, A., & Kumar, S. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(15), 4032-4035. [Link]

-

Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. [Link]

-

Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 54(37), 10810-10825. [Link]

-

Huang, X., et al. (2023). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. Organic & Biomolecular Chemistry, 21(18), 3749-3765. [Link]

-

Vantourout, J. C., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6849-6859. [Link]

-

Schmidt, F., et al. (2025, January 1). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Catalysis Science & Technology. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

- Google Patents. (2014). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Lee, C., et al. (2022). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. European Journal of Organic Chemistry, 2022(34), e202200675. [Link]

-

Kumar, A., et al. (2019). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Catalysis Surveys from Asia, 23, 1-17. [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. [Link]

-

Khalid, M., et al. (2016). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 11(5), e0155729. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1487. [Link]

-

Li, T., et al. (2024). Pd‐Catalyzed Thiotritylation Cross‐Coupling of Aryl Bromides and Iodides to Access Sulfur Functional Groups. Chemistry – A European Journal. [Link]

-

Zhang, Y., et al. (2026). Analysis of the Two-Stage Phenomenon and Construction of the Theoretical Model for Metal Hydride Reactors. Energies, 19(2), 432. [Link]

-

Kumar, A., et al. (2014). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Organic Letters, 16(16), 4252-4255. [Link]

-

Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

-

Schmidt, F., et al. (2025). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Catalysis Science & Technology. [Link]

-

Fletcher, S. J., et al. (2019). C–C bond-forming reactions of ground-state aryl halides under reductive activation. Organic & Biomolecular Chemistry, 17(3), 560-569. [Link]

-

Shields, J. D., & Sanford, M. S. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Organic Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. bohr.winthrop.edu [bohr.winthrop.edu]

- 16. Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 19. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Applications of 2-(S-Propylthiomethyl)-1-bromobenzene in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 2-(S-Propylthiomethyl)-1-bromobenzene, a versatile yet underutilized building block in organic synthesis. By dissecting the reactivity of its constituent aryl bromide and benzyl thioether moieties, we unveil a wide array of potential applications, ranging from classical cross-coupling reactions to more nuanced transformations involving the thioether group. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage novel molecular scaffolds for the synthesis of complex organic molecules.

Introduction: A Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound presents itself as a compelling, bifunctional building block. Its structure marries a reactive aryl bromide handle, a cornerstone of modern cross-coupling chemistry, with a benzyl thioether moiety that offers a unique set of opportunities for further functionalization. The spatial arrangement of these two groups suggests the potential for intramolecular interactions and directed reactivity, making it a molecule of significant interest for the synthesis of novel pharmaceuticals and functional materials.

This guide will illuminate the synthetic pathways to access this compound and delve into its potential applications, providing both theoretical grounding and practical, field-proven insights into its reactivity.

Synthesis of this compound

The accessibility of a building block is a critical factor in its adoption by the scientific community. A practical and scalable synthesis of this compound can be envisioned in a two-step sequence starting from commercially available 2-bromotoluene.

Step 1: Radical Bromination of 2-Bromotoluene

The initial step involves the benzylic bromination of 2-bromotoluene to yield 2-bromobenzyl bromide. This reaction is typically achieved through a free radical mechanism, initiated by light or a radical initiator.

Experimental Protocol:

-

To a solution of 2-bromotoluene (1.0 equiv.) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) is added N-bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford crude 2-bromobenzyl bromide, which can be purified by distillation or recrystallization.[1]

Step 2: Nucleophilic Substitution with Sodium Propanethiolate

The second step involves the nucleophilic substitution of the benzylic bromide with propanethiolate to form the desired thioether.

Experimental Protocol:

-

Sodium propanethiolate can be prepared in situ by reacting propanethiol (1.1 equiv.) with a base such as sodium hydride or sodium ethoxide in a suitable solvent like ethanol or THF.

-

The solution of 2-bromobenzyl bromide (1.0 equiv.) in the same solvent is then added dropwise to the solution of sodium propanethiolate at room temperature.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound, which can be purified by column chromatography.

An alternative one-pot synthesis of benzyl thioethers from benzyl halides using thiourea has also been reported, which avoids the handling of odorous thiols directly.[2]

Potential Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

Cross-Coupling Reactions at the C-Br Bond

The aryl bromide moiety is a well-established precursor for a plethora of transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.[3]

The palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with a boronic acid or ester would provide access to a wide range of biaryl and heteroaryl structures. This reaction is known for its mild conditions and high functional group tolerance.

General Protocol:

-

Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Base (e.g., K2CO3, Cs2CO3, 2.0 equiv.).

-

Catalyst: Pd(PPh3)4 (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Temperature: 80-110 °C.

The Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper, would yield substituted aryl alkynes. These products are valuable intermediates for the synthesis of heterocycles and conjugated materials.

Reaction with alkenes under Heck conditions would lead to the formation of stilbene-like structures, which are important motifs in medicinal chemistry and materials science.

The palladium-catalyzed amination with primary or secondary amines would provide access to N-aryl compounds, a common scaffold in pharmaceuticals.

Coupling with thiols would lead to the formation of diaryl or alkyl aryl thioethers, which have applications in materials science and as ligands.[4]

Table 1: Summary of Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Product Type | Potential Applications |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pharmaceuticals, Agrochemicals, Materials |

| Sonogashira | Terminal alkyne | Aryl alkyne | Heterocycle synthesis, Conjugated polymers |

| Heck | Alkene | Aryl alkene | Pharmaceuticals, Dyes |

| Buchwald-Hartwig | Amine | Aryl amine | Pharmaceuticals, Organic electronics |

| C-S Coupling | Thiol | Diaryl thioether | Ligand synthesis, Materials |

Formation of Organometallic Reagents

The aryl bromide can be converted into organometallic reagents, which can then react with a variety of electrophiles.

Reaction with magnesium metal would form the corresponding Grignard reagent. This powerful nucleophile can react with aldehydes, ketones, esters, nitriles, and epoxides to form a wide range of functionalized products.

Lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would generate the aryllithium species. This highly reactive intermediate can be trapped with various electrophiles. It is important to note that directed ortho-metalation (DoM) by the thioether group could be a competing pathway.[5][6][7] However, for aryl bromides, lithium-halogen exchange is generally faster than directed lithiation.[6]

Transformations of the Thioether Moiety

The thioether functionality offers a distinct set of synthetic opportunities.

Thioethers can be selectively oxidized to the corresponding sulfoxides and sulfones using various oxidizing agents such as hydrogen peroxide or m-CPBA.[8][9][10] These oxidized derivatives have unique properties and reactivity.

-

Sulfoxides are chiral and can be used as chiral auxiliaries. The sulfoxide group also activates the adjacent benzylic protons, facilitating their deprotonation and subsequent reaction with electrophiles.

-